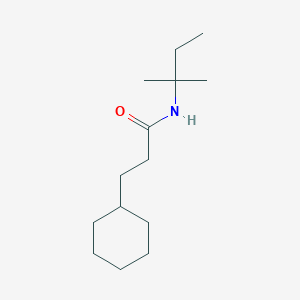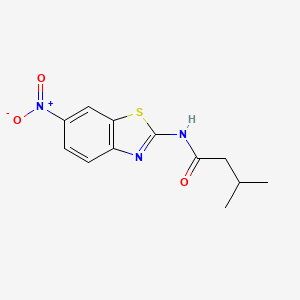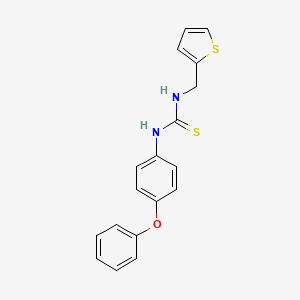
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide (or DMNB) is a chemical compound that has been extensively studied for its various applications in scientific research. DMNB is a derivative of benzamide and is used as a fluorescent probe for the detection of protein kinase activity.
科学的研究の応用
DMNB is widely used as a fluorescent probe for the detection of protein kinase activity. Protein kinases are enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. DMNB is used to detect the activity of protein kinases by measuring the fluorescence intensity of the phosphorylated DMNB.
作用機序
DMNB works by undergoing a phosphorylation reaction with protein kinases. The nitro group on the benzamide ring of DMNB is reduced to an amino group upon phosphorylation, resulting in a significant increase in fluorescence intensity. This increase in fluorescence intensity is used to detect the activity of protein kinases.
Biochemical and Physiological Effects:
DMNB has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that is used solely for the detection of protein kinase activity.
実験室実験の利点と制限
One of the major advantages of DMNB is its high sensitivity and specificity for protein kinase activity. It can detect even low levels of protein kinase activity with high accuracy. Additionally, DMNB is non-toxic and non-invasive, making it an ideal probe for live-cell imaging.
However, DMNB has some limitations as well. It requires the use of specialized equipment such as a fluorescence microscope for detection, which can be expensive. Additionally, DMNB can only detect the activity of protein kinases that phosphorylate substrates on serine or threonine residues, and not on tyrosine residues.
将来の方向性
There are several future directions for the use of DMNB in scientific research. One area of interest is the development of new fluorescent probes that can detect the activity of other enzymes involved in cellular processes such as phosphatases and proteases. Additionally, DMNB can be used in combination with other probes to study complex cellular processes such as signal transduction pathways.
Conclusion:
In conclusion, DMNB is a valuable tool for the detection of protein kinase activity in scientific research. Its high sensitivity and specificity make it an ideal probe for live-cell imaging, and its non-toxic and non-invasive nature make it safe for use in lab experiments. While it has some limitations, DMNB has several future directions for its use in the study of cellular processes.
合成法
DMNB can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure DMNB.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-6-11(4-5-12(8)18(20)21)13(19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMTWTGQSIDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)


![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)


![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)